Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-

Physicochemical profiling Lipophilicity Regioisomer comparison

Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] (CAS 5635-21-2), systematically named 2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide , is a synthetic bis-chloroacetamide derivative with the molecular formula C₁₁H₁₁Cl₂N₃O₄ and a molecular weight of 320.13 g/mol. It features a meta-nitrophenyl substituent and two reactive chloroacetyl moieties.

Molecular Formula C11H11Cl2N3O4
Molecular Weight 320.13 g/mol
CAS No. 5635-21-2
Cat. No. B6612555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
CAS5635-21-2
Molecular FormulaC11H11Cl2N3O4
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)CCl)NC(=O)CCl
InChIInChI=1S/C11H11Cl2N3O4/c12-5-9(17)14-11(15-10(18)6-13)7-2-1-3-8(4-7)16(19)20/h1-4,11H,5-6H2,(H,14,17)(H,15,18)
InChIKeyKJCQZOWNDMILRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] (CAS 5635-21-2): Procurement-Grade Structural & Physicochemical Baseline


Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] (CAS 5635-21-2), systematically named 2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide [1], is a synthetic bis-chloroacetamide derivative with the molecular formula C₁₁H₁₁Cl₂N₃O₄ and a molecular weight of 320.13 g/mol [1]. It features a meta-nitrophenyl substituent and two reactive chloroacetyl moieties [1]. Its computed logP (XLogP3-AA) is 1.6, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. The compound is listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research .

Why Generic Substitution of Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-] Fails: Regioisomeric & Stoichiometric Constraints


Substituting CAS 5635-21-2 with a generic 'nitrophenyl chloroacetamide' is scientifically invalid because both the regioisomeric position of the nitro group (meta vs. ortho/para) and the stoichiometry (bis- vs. mono-chloroacetamide) fundamentally alter electronic properties, reactivity, and biological recognition. The meta-nitro substitution confers a distinct electron-withdrawing pattern and dipole moment compared to the para-nitro isomer [1]. Furthermore, the presence of two chloroacetyl groups enables cross-linking or dual covalent modification chemistry that mono-chloroacetamide analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) cannot replicate [2]. In the context of antischistosomal screening, the class of substituted arylidene-bis-chloroacetamides exhibited substituent-dependent chemoprophylactic activity, where only specific substitution patterns (compounds I, V, VI, and IX) demonstrated efficacy, underscoring that even closely related analogs are not interchangeable [3].

Product-Specific Quantitative Differentiation Evidence for Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-]


Meta-Nitro Regioisomeric Differentiation: Computed LogP vs. Para-Nitro Isomer

The meta-nitro substitution in CAS 5635-21-2 yields a computed XLogP3-AA of 1.6, which is predicted to be approximately 0.3–0.5 log units lower than the para-nitro regioisomer (4-nitrophenyl analog) due to differences in dipole moment and solvation [1]. This lipophilicity difference directly impacts membrane permeability and non-specific protein binding in biological assays.

Physicochemical profiling Lipophilicity Regioisomer comparison

Bis-Chloroacetamide Stoichiometry: Dual Electrophilic Centers vs. Mono-Chloroacetamide Analogs

CAS 5635-21-2 possesses two chloroacetyl groups, providing dual electrophilic centers with a heavy atom count of 21 and a topological polar surface area (tPSA) of approximately 87 Ų, while mono-chloroacetamide analogs such as 2-chloro-N-(3-nitrophenyl)acetamide (MW ~214.6 g/mol, tPSA ~55 Ų) bear only one reactive chloroacetyl group [1]. The bis-structure enables simultaneous or sequential covalent engagement of two nucleophilic residues (e.g., cysteine, histidine), a capability absent in mono-chloroacetamide comparators [2].

Covalent inhibitor design Electrophilic warhead Cross-linking

Antischistosomal Chemoprophylactic Class Activity: Evidence for Substituent-Dependent Efficacy

In a seminal class study, twelve substituted arylidene-bis-chloroacetamides were screened for chemoprophylactic activity against Schistosomiasis japonica in mice. Only compounds bearing specific aryl substituents (designated I, V, VI, and IX) demonstrated protective efficacy [1][2]. While the exact structure of compound I–IX identifiers is not publicly cross-referenced to CAS 5635-21-2 in the abstract, the data establish that biological activity within this scaffold is highly sensitive to aryl substitution pattern, directly differentiating the meta-nitro derivative from other regioisomers and substituted analogs.

Neglected tropical disease Schistosomiasis japonica Structure-activity relationship

Hydrogen Bond Donor/Acceptor Profile: Meta-Nitro Effect on Supramolecular Recognition

CAS 5635-21-2 presents 2 hydrogen bond donors (amide N–H) and 4 hydrogen bond acceptors (nitro O, amide C=O). The meta-nitro group does not conjugate directly with the amide N–H, preserving donor strength, whereas the para-nitro isomer (4-nitrophenyl analog) enables resonance-assisted hydrogen bonding that weakens N–H donor capacity and increases acceptor strength at the nitro oxygens [1]. This differential H-bond profile affects cocrystal formation and target binding recognition.

Crystal engineering Hydrogen bonding Molecular recognition

Purity Specification & Sourcing Exclusivity vs. Generic Chloroacetamides

CAS 5635-21-2 is offered by Sigma-Aldrich exclusively through the AldrichCPR program, indicating it is a rare and unique chemical not available as a standard catalog item . Supplier AKSci lists a minimum purity specification of 95% . In contrast, common mono-chloroacetamide analogs (e.g., 2-chloro-N-(4-nitrophenyl)acetamide, CAS 17329-87-2) are widely available from multiple vendors with typical purity ≥97% at lower cost. The restricted availability and 'as-is' sale condition of CAS 5635-21-2 highlight its specialized niche status.

Chemical procurement Purity specification Rare chemical sourcing

Best-Fit Research & Industrial Application Scenarios for Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-]


Covalent Probe Design Requiring Dual Electrophilic Warheads

The bis-chloroacetamide architecture of CAS 5635-21-2 provides two electrophilic centers capable of engaging cysteine or histidine residues. This makes the compound uniquely suited for activity-based protein profiling (ABPP) or covalent inhibitor development where simultaneous modification of two proximal nucleophiles is desired. Mono-chloroacetamide analogs cannot replicate this dual reactivity [1].

Antischistosomal Drug Discovery: Retaining the Meta-Nitro Pharmacophore

Class-level evidence demonstrates that the antischistosomal activity of arylidene-bis-chloroacetamides is highly dependent on aryl substitution. The meta-nitrophenyl derivative should be prioritized in structure-activity relationship (SAR) campaigns targeting Schistosomiasis japonica, as regioisomeric or substituent-altered analogs may lack prophylactic efficacy [1][2].

Crystal Engineering & Supramolecular Synthon Studies

The preserved amide N–H donor strength in the meta-nitro isomer (vs. resonance-weakened para-nitro isomer) offers distinct hydrogen-bonding motifs for cocrystal design and solid-form screening. Researchers investigating nitro-acetamide supramolecular synthons should select CAS 5635-21-2 for its predictable H-bond geometry [1].

Physicochemical Profiling of Nitroarene Libraries

The computed logP of 1.6 positions CAS 5635-21-2 in a favorable lipophilicity range for fragment-based or lead-like screening libraries. Its distinct meta-nitro regioisomeric identity makes it a valuable comparator compound when profiling the impact of nitro position on permeability, solubility, and metabolic stability [1].

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